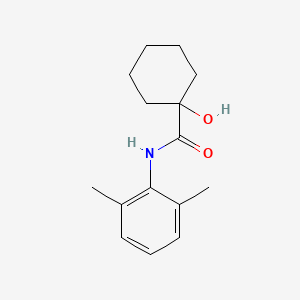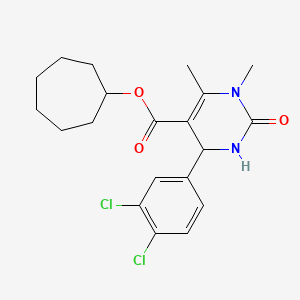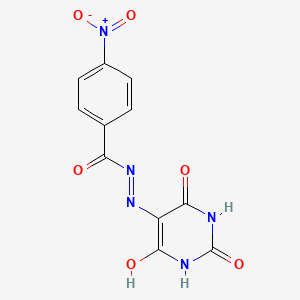
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. DMHA is a member of the amphetamine family and is structurally similar to compounds such as ephedrine and DMAA. In
Mecanismo De Acción
DMHA works by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and cognitive function. By increasing the levels of these neurotransmitters, DMHA can enhance focus, concentration, and alertness.
Biochemical and Physiological Effects
DMHA has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, which can lead to improved athletic performance. DMHA can also increase the production of adrenaline and noradrenaline, which can improve energy levels and reduce fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMHA in laboratory experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, DMHA is still a relatively new compound, and there is limited research on its long-term effects. Additionally, the effects of DMHA can vary depending on the individual, making it difficult to control for in studies.
Direcciones Futuras
There are several future directions for DMHA research. One area of interest is its potential use as a cognitive enhancer. Studies could explore the effects of DMHA on memory, attention, and learning abilities. Another area of interest is its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Finally, researchers could explore the long-term effects of DMHA use and its potential for addiction and abuse.
Conclusion
In conclusion, DMHA is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. Its mechanism of action involves stimulating the release of neurotransmitters in the brain, leading to improved focus, concentration, and energy levels. While there are advantages to using DMHA in laboratory experiments, there is still limited research on its long-term effects and potential for addiction and abuse. Future research could explore its potential use as a cognitive enhancer and treatment for medical conditions, as well as its long-term effects on the body.
Métodos De Síntesis
DMHA can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with hydroxylamine hydrochloride to yield DMHA. This synthesis method has been optimized to produce high yields of pure DMHA, making it a viable option for laboratory research.
Aplicaciones Científicas De Investigación
DMHA has been studied for its potential use as a stimulant and performance-enhancing drug. It has been shown to increase energy levels, focus, and concentration, making it a popular ingredient in pre-workout supplements. DMHA has also been studied for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-1-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)13(11)16-14(17)15(18)9-4-3-5-10-15/h6-8,18H,3-5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCBLNYQIWUEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5190803.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)